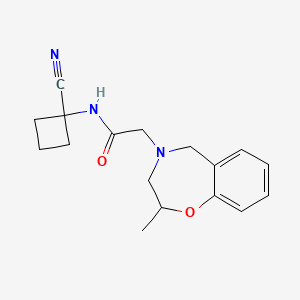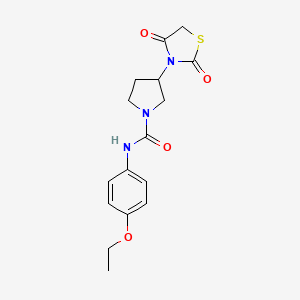
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug that has been developed for the treatment of various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
Mecanismo De Acción
CERC-501 is a selective antagonist of the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which is a member of the opioid receptor family. The N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide is involved in the regulation of mood, stress, and reward, and is a promising target for the development of new therapeutics for neuropsychiatric disorders. By blocking the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, CERC-501 is thought to modulate the activity of brain circuits involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CERC-501 has been shown to modulate several key neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been shown to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CERC-501 is its selectivity for the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which reduces the risk of off-target effects. However, like many small molecule drugs, it has limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the effects of CERC-501 may vary depending on the specific neuropsychiatric disorder being studied, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on CERC-501. One area of interest is the development of more selective N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide antagonists that can target specific brain regions or circuits. Another direction is the investigation of CERC-501 in combination with other drugs or therapies, such as cognitive-behavioral therapy or other pharmacological agents. Finally, further research is needed to understand the long-term effects of CERC-501 in humans, and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
CERC-501 was synthesized by a team of chemists at Cerecor Inc. using a multi-step process involving the reaction of several key intermediates. The final product was obtained in high yield and purity using advanced purification techniques.
Aplicaciones Científicas De Investigación
CERC-501 has been extensively studied in preclinical models of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have potent antidepressant and anxiolytic effects in animal models, and to reduce drug-seeking behavior in models of addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-9-20(10-14-5-2-3-6-15(14)22-13)11-16(21)19-17(12-18)7-4-8-17/h2-3,5-6,13H,4,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRBZLMFDDVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=CC=CC=C2O1)CC(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2946590.png)


![N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2946596.png)
![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)


![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)


![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)